BenchChemオンラインストアへようこそ!

Gusacitinib

Kinase Selectivity SYK Inhibition JAK Inhibitor Comparison

Unique dual SYK (IC50 5 nM) and pan-JAK inhibitor (JAK1/2/3/TYK2: 4-46 nM). No other JAK inhibitor offers SYK blockade, making it essential for chronic hand eczema (Phase 3-ready; Phase 2b: 69.5% mTLSS improvement) and B-cell cancer models (>95% tumor inhibition in H929 xenograft). Ideal reference for kinase selectivity screening. Procure high-purity gusacitinib to benchmark SYK-dependent pathology research.

Molecular Formula C24H28N8O2
Molecular Weight 460.5 g/mol
CAS No. 1425381-60-7
Cat. No. B605629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGusacitinib
CAS1425381-60-7
SynonymsASN-002;  ASN 002;  ASN002;  Gusacitinib
Molecular FormulaC24H28N8O2
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O
InChIInChI=1S/C24H28N8O2/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29)
InChIKeyNLFLXLJXEIUQDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gusacitinib (CAS 1425381-60-7) Procurement Guide: A Dual JAK/SYK Inhibitor for Dermatological Research


Gusacitinib (ASN-002) is a small-molecule, orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and the Janus kinase (JAK) family [1]. It exhibits pan-JAK inhibition with nanomolar potency against JAK1, JAK2, JAK3, and TYK2, while also potently inhibiting SYK . This unique dual mechanism is being clinically investigated for inflammatory dermatological conditions including atopic dermatitis and chronic hand eczema, as well as certain cancers [2]. The compound is also referred to as example 189 in patent WO2013028818A1 [1].

Why Generic Substitution Fails for Gusacitinib: Mechanistic Differentiation from JAK1-Selective and Pan-JAK Inhibitors


Gusacitinib cannot be functionally substituted by other JAK inhibitors in the same therapeutic class. While compounds like upadacitinib, abrocitinib, or baricitinib primarily target specific JAK isoforms, gusacitinib is a potent dual inhibitor of both JAK and SYK kinases [1]. SYK is a key mediator of B-cell receptor signaling, Fc receptor signaling, and cytokine production in various inflammatory pathways [2]. The addition of potent SYK inhibition (IC50 = 5 nM) to pan-JAK blockade represents a distinct pharmacological profile that may address inflammatory cascades not fully covered by JAK-selective agents . This mechanistic distinction is critical for researchers investigating disease models where SYK-dependent pathways contribute to pathology, such as chronic hand eczema and specific cancer subtypes [3].

Gusacitinib Quantitative Differentiation Evidence: Head-to-Head Selectivity and Clinical Efficacy Data


Gusacitinib vs. Abrocitinib, Baricitinib, Upadacitinib: Potent SYK Inhibition as a Key Differentiator

Unlike JAK1-selective inhibitors (abrocitinib, upadacitinib) or JAK1/2 inhibitors (baricitinib), gusacitinib demonstrates potent dual inhibition of SYK (IC50 = 5 nM) alongside pan-JAK inhibition. This SYK activity is absent or negligible in the comparators, representing a distinct pharmacological target engagement .

Kinase Selectivity SYK Inhibition JAK Inhibitor Comparison Biochemical Assay

Gusacitinib vs. Upadacitinib and Abrocitinib: Unique Pan-JAK Profile with High Potency for JAK2 and TYK2

Gusacitinib displays a pan-JAK inhibition profile with comparable potency across JAK1 (46 nM), JAK2 (4 nM), JAK3 (11 nM), and TYK2 (8 nM) . In contrast, upadacitinib is highly JAK1-selective (JAK1 IC50 = 43 nM; JAK2 = 120 nM; JAK3 = 2300 nM; TYK2 = 4700 nM), and abrocitinib is similarly JAK1-selective (JAK1 IC50 = 29 nM; JAK2 = 803 nM; JAK3 >10,000 nM; TYK2 = 1250 nM) [1]. Gusacitinib is 30-fold more potent against JAK2 and over 500-fold more potent against TYK2 compared to upadacitinib.

JAK Isoform Selectivity TYK2 Inhibition JAK2 Inhibition In Vitro Pharmacology

Gusacitinib Phase 2b Efficacy in Chronic Hand Eczema (mTLSS): Superior Symptom Reduction vs. Placebo

In a randomized, double-blind, placebo-controlled Phase 2b study (N=97) for chronic hand eczema, gusacitinib 80 mg once daily for 16 weeks demonstrated a statistically significant and clinically meaningful improvement over placebo [1]. The mean modified Total Lesion-Symptom Score (mTLSS) decreased by 69.5% in the gusacitinib 80 mg group compared to a 33.5% decrease in the placebo group (p<0.005) [2]. This represents a >100% relative improvement over placebo. No JAK1-selective inhibitor has demonstrated this specific level of efficacy in a dedicated chronic hand eczema Phase 2 trial.

Chronic Hand Eczema Clinical Trial mTLSS Phase 2b Efficacy

Gusacitinib Phase 2b Efficacy in Chronic Hand Eczema (HECSI): Significant Reduction in Hand Eczema Severity vs. Placebo

In the same Phase 2b chronic hand eczema trial, gusacitinib 80 mg treatment resulted in a 73.3% decrease from baseline in the Hand Eczema Severity Index (HECSI) score, compared to only a 21.7% decrease with placebo (p<0.001) [1]. This >3-fold difference in HECSI score reduction underscores the robust clinical activity of gusacitinib in this difficult-to-treat patient population [2]. Significant reductions in hand pain were also observed (p<0.05).

Chronic Hand Eczema HECSI Clinical Trial Severity Index Phase 2b

Gusacitinib Phase 2b Atopic Dermatitis (RADIANT): Primary Endpoint Met with Statistically Significant EASI Score Reduction

In the RADIANT Phase 2b study (NCT03531957) evaluating gusacitinib in 244 adult patients with moderate-to-severe atopic dermatitis, the 80 mg dose met the primary endpoint of a statistically significant reduction in the Eczema Area and Severity Index (EASI) score compared to placebo at Week 12 [1]. While direct cross-trial comparison to other JAK inhibitors (upadacitinib, abrocitinib) is limited by differing trial designs and populations, gusacitinib demonstrated clear efficacy in a well-controlled Phase 2b setting [2]. A 2023 network meta-analysis ranked upadacitinib 30 mg as most effective among oral JAK inhibitors for AD, but gusacitinib was not included in that analysis, highlighting the need for direct comparative studies [3].

Atopic Dermatitis EASI Clinical Trial RADIANT Study Phase 2b

Gusacitinib In Vivo Antitumor Efficacy: >95% Tumor Growth Inhibition in Multiple Myeloma Xenograft Model

In a human multiple myeloma (H929) xenograft model, gusacitinib (ASN-002) exhibited significant in vivo efficacy, inhibiting tumor growth by >95% . It also significantly delayed the onset of hind limb paralysis in a human erythroleukemia (HEL) mouse model. This robust in vivo antitumor activity distinguishes gusacitinib from JAK-selective inhibitors, which are primarily developed for inflammatory diseases and may lack this level of antitumor efficacy in hematological cancer models [1]. The compound's dual JAK/SYK inhibition is hypothesized to drive this potent antitumor effect.

Multiple Myeloma Xenograft Model Antitumor Efficacy H929 In Vivo Pharmacology

Best Research and Industrial Application Scenarios for Gusacitinib (ASN-002)


Preclinical Research on SYK-Dependent Inflammatory Pathways in Dermatology

Given its potent SYK inhibition (IC50 = 5 nM) and pan-JAK activity, gusacitinib is an ideal tool compound for dissecting the role of SYK in inflammatory skin diseases like chronic hand eczema and atopic dermatitis . Researchers can use gusacitinib to investigate SYK-mediated signaling downstream of FcεRI, B-cell receptors, and other immune receptors in cell-based assays and animal models. Its dual mechanism allows for the study of synergistic effects between JAK and SYK inhibition, which is not possible with selective JAK inhibitors [1].

Hematological Cancer Research: Targeting JAK/SYK in Multiple Myeloma and Lymphoma Models

Gusacitinib has demonstrated >95% tumor growth inhibition in a multiple myeloma (H929) xenograft model and delayed disease progression in a HEL mouse model . This makes it a valuable reference compound for oncology researchers studying the role of JAK/SYK signaling in B-cell malignancies. The compound can be used in vitro to assess anti-proliferative effects across a panel of cancer cell lines, and in vivo to evaluate efficacy in xenograft or syngeneic tumor models [1].

Clinical Trial Material Procurement for Chronic Hand Eczema Studies

Gusacitinib is a Phase 3-ready asset for chronic hand eczema, a condition with no approved therapies in the U.S. . The Phase 2b data showed a 69.5% reduction in mTLSS (vs. 33.5% placebo, p<0.005) and a 73.3% reduction in HECSI (vs. 21.7% placebo, p<0.001) [1]. This robust clinical validation makes gusacitinib a high-value compound for procurement by CROs and academic centers planning investigator-initiated trials or seeking a benchmark compound for CHE research.

Reference Standard for Kinase Selectivity Profiling Panels

Due to its unique dual JAK/SYK inhibition profile with quantified IC50 values across all JAK family members (JAK1: 46 nM, JAK2: 4 nM, JAK3: 11 nM, TYK2: 8 nM) and SYK (5 nM), gusacitinib serves as an excellent reference standard for kinase selectivity screening panels . It can be used as a control compound in assays designed to profile novel JAK or SYK inhibitors, providing a benchmark for both pan-JAK and SYK inhibitory activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gusacitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.